molecular formula C21H17FN2O3S2 B2430722 (E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 867041-68-7

(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2430722
CAS No.: 867041-68-7
M. Wt: 428.5
InChI Key: XDEQSYRLARYLGC-LFIBNONCSA-N
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Description

(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (2E)-2-[(3-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-8-5-9-28-15)19(25)16(29-21)11-13-6-4-7-14(22)10-13/h4-11,18H,3H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEQSYRLARYLGC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=CC=C4)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=CC=C4)F)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, known for their diverse biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically employs multi-component reactions (MCRs), which are efficient and environmentally friendly. The use of natural catalysts, such as onion peel, has been explored to enhance yields and reduce environmental impact . The specific compound can be synthesized through the condensation of 2-aminothiazole with appropriate aldehydes and ethyl acetoacetate under optimized conditions.

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. Specific derivatives have been reported to induce apoptosis and cell cycle arrest, making them promising candidates for cancer therapy .

Antimicrobial Properties

Research indicates that thiazolo[3,2-a]pyrimidines exhibit antimicrobial activity against both bacteria and fungi. For example, compounds derived from this scaffold have shown effectiveness in inhibiting the growth of Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. In vitro studies revealed that several derivatives exhibit over 50% inhibition at concentrations as low as 10 μmol/L. This suggests a strong potential for further development as neuroprotective agents .

Anti-inflammatory Effects

Thiazolo[3,2-a]pyrimidines have also been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Study Activity Findings
Study 1AnticancerInduced apoptosis in cancer cell lines with IC50 values in low micromolar range.
Study 2AntimicrobialEffective against Gram-positive bacteria with MIC values ranging from 4 to 16 µg/mL.
Study 3Acetylcholinesterase InhibitionShowed >50% inhibition at 10 µmol/L concentration using Ellman’s method.
Study 4Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance:

  • A study highlighted the synthesis of various thiazolo[4,5-d]pyrimidine derivatives and their evaluation against multiple cancer cell lines (A375, MCF-7) showed promising antiproliferative effects. Among these derivatives, certain compounds were selected for further testing by the National Cancer Institute (NCI) due to their potent activity against cancer cells .

Antimicrobial Properties

The thiazole and pyrimidine moieties are known to contribute to antimicrobial activity. Compounds similar to (E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been reported to exhibit antibacterial and antifungal properties. For example:

  • A derivative was tested against various microbial strains and demonstrated significant inhibition of growth .

Case Study 1: Anticancer Screening

In a comprehensive study involving the NCI's 60 human cancer cell lines screening program, several thiazolo-pyrimidine derivatives were evaluated for their cytotoxic effects. The results indicated that specific structural modifications significantly enhance anticancer activity .

Case Study 2: Antimicrobial Testing

A series of thiazole-containing compounds were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with a similar structure to this compound exhibited notable antimicrobial activity .

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